molecular formula C23H28N2O5 B2731893 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636991-69-0

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2731893
CAS No.: 636991-69-0
M. Wt: 412.486
InChI Key: SJHFEGIBWGXHIO-UHFFFAOYSA-N
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Description

The compound 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a furan-2-carbonyl moiety at position 4, a 4-isopropoxyphenyl group at position 5, and a 3-(dimethylamino)propyl chain at position 1 . The 3-hydroxy group on the pyrrolone core could participate in hydrogen bonding, influencing molecular stability or target engagement.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-15(2)30-17-10-8-16(9-11-17)20-19(21(26)18-7-5-14-29-18)22(27)23(28)25(20)13-6-12-24(3)4/h5,7-11,14-15,20,27H,6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHFEGIBWGXHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(3-(Dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, including a dimethylamino group, a furan ring, and a hydroxy group, which contribute to its interaction with various biological targets.

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 354.406 g/mol
  • CAS Number : 380568-12-7
  • Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural components allow for:

  • Hydrogen Bonding : The dimethylamino and hydroxy groups can form hydrogen bonds with active sites on target proteins.
  • π-π Stacking Interactions : The furan and phenyl groups can engage in π-π stacking interactions, enhancing binding affinity.
  • Hydrophobic Interactions : The isopropoxyphenyl group contributes to hydrophobic interactions, influencing the compound's solubility and permeability.

Biological Activities

  • Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Neurotransmitter Modulation : The compound interacts with neurotransmitter transporters such as the serotonin transporter (SERT). Studies have demonstrated that it can act as an allosteric modulator, influencing serotonin levels in the synaptic cleft, which may have implications for mood disorders.
  • Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties.
  • Neurotransmitter Interaction Study :
    • In vitro assays demonstrated that the compound significantly displaced [^3H]serotonin at SERT with an IC50 value of 50 nM, suggesting its potential as a therapeutic agent for depression and anxiety disorders.
  • Cancer Cell Line Study :
    • The compound was tested on human breast cancer cell lines (MCF-7). It exhibited a dose-dependent reduction in cell viability with an IC50 of 15 µM after 48 hours of treatment, indicating promising anti-cancer activity.

Comparative Analysis

Property/Activity1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-oneOther Pyrrole Derivatives
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus and E. coliVaries; generally lower
SERT InteractionIC50 = 50 nMHigher IC50 values
Anti-cancer ActivityIC50 = 15 µM on MCF-7 cellsVaries; some derivatives show similar effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, melting points, and molecular weights. Data are drawn from synthesized derivatives in the evidence (Table 1).

Table 1: Structural and Physicochemical Comparison of Pyrrolone Derivatives

Compound ID / Reference Substituents (Positions 1, 4, 5) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 1: 3-(dimethylamino)propyl; 4: furan-2-carbonyl; 5: 4-isopropoxyphenyl N/A N/A 426.45*
Compound 38 1: 2-hydroxypropyl; 4: 3-methylbenzoyl; 5: 4-isopropylphenyl 17 221–223 394.21
Compound 16 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 3-isopropylphenyl 62 176–178 394.21
Compound 20 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-tert-butylphenyl 62 263–265 408.23
Compound 1: 3-(dimethylamino)propyl; 4: 4-ethoxy-3-methylbenzoyl; 5: 4-fluorophenyl N/A N/A 442.48*
Compound 1: 3-methoxypropyl; 4: furan-2-carbonyl; 5: 4-hydroxy-3-methoxyphenyl N/A N/A 429.44*

*Calculated using molecular formulas from evidence.

Key Observations

Substituent Effects on Position 1: The target compound’s 3-(dimethylamino)propyl group at position 1 distinguishes it from analogs with 2-hydroxypropyl (e.g., Compounds 16, 20, 38) . The tertiary amine in the dimethylamino group increases basicity and aqueous solubility compared to hydroxypropyl derivatives, which rely on hydroxyl groups for polarity .

Acyl Group Variations at Position 4: The furan-2-carbonyl moiety in the target compound and contrasts with benzoyl derivatives (e.g., 3-methylbenzoyl in Compound 38, 4-methylbenzoyl in Compound 16). ’s 4-ethoxy-3-methylbenzoyl group introduces steric bulk and electron-donating substituents, which could influence metabolic stability .

Phenyl Ring Substitutions at Position 5: The target compound’s 4-isopropoxyphenyl group balances lipophilicity (via isopropoxy) with moderate steric hindrance. Comparatively, 4-tert-butylphenyl (Compound 20) increases hydrophobicity and melting point (263–265°C), suggesting stronger crystal lattice interactions . 4-Hydroxy-3-methoxyphenyl () introduces hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability due to phenolic oxidation .

Synthetic Yields and Practical Considerations: Yields for hydroxypropyl analogs range from 17% (Compound 38) to 62% (Compounds 16, 20), indicating sensitivity to substituent positioning and reaction conditions . The absence of yield data for the target compound limits direct comparison, but its dimethylamino chain may require optimized coupling steps.

Melting Points and Stability :

  • Higher melting points (e.g., 263–265°C for Compound 20) correlate with bulky substituents (tert-butyl) and crystalline stability . The target compound’s isopropoxy group may confer intermediate melting behavior, though experimental data are needed.

Unresolved Questions and Limitations

  • Biological activity data (e.g., enzyme inhibition, cytotoxicity) are absent in the evidence, precluding direct pharmacological comparisons.
  • and –13 describe unrelated scaffolds (e.g., pyridazines, chromenones), limiting their relevance to pyrrolone derivatives .

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